molecular formula C14H19N3O4 B14860637 Tert-butyl [2-(acetylamino)-6-formylpyridin-4-YL]methylcarbamate

Tert-butyl [2-(acetylamino)-6-formylpyridin-4-YL]methylcarbamate

Cat. No.: B14860637
M. Wt: 293.32 g/mol
InChI Key: QRQYWJAOGQOBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl [2-(acetylamino)-6-formylpyridin-4-YL]methylcarbamate is a complex organic compound with a unique structure that includes a pyridine ring substituted with acetylamino and formyl groups, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-(acetylamino)-6-formylpyridin-4-YL]methylcarbamate typically involves multi-step organic reactions. One common method includes the protection of the amino group with a tert-butyl carbamate, followed by the introduction of the acetylamino and formyl groups through selective functionalization reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [2-(acetylamino)-6-formylpyridin-4-YL]methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Tert-butyl [2-(acetylamino)-6-formylpyridin-4-YL]methylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl [2-(acetylamino)-6-formylpyridin-4-YL]methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the formyl group can participate in covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(2-aminoethyl)-N-methylcarbamate: Similar structure with an aminoethyl group instead of the pyridine ring.

    tert-Butyl 2-(methylamino)ethylcarbamate: Contains a methylamino group instead of the acetylamino and formyl groups.

Uniqueness

Tert-butyl [2-(acetylamino)-6-formylpyridin-4-YL]methylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

tert-butyl N-[(2-acetamido-6-formylpyridin-4-yl)methyl]carbamate

InChI

InChI=1S/C14H19N3O4/c1-9(19)16-12-6-10(5-11(8-18)17-12)7-15-13(20)21-14(2,3)4/h5-6,8H,7H2,1-4H3,(H,15,20)(H,16,17,19)

InChI Key

QRQYWJAOGQOBIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=N1)C=O)CNC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.